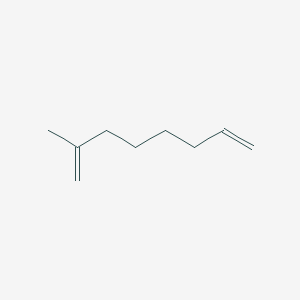
2-Methyl-1,7-octadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,7-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-octadiene can be synthesized through various methods, including the catalytic dimerization of isoprene. This process involves the use of catalysts such as nickel or palladium complexes under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These systems may include metallocene catalysts, which are known for their efficiency in polymerization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,7-octadiene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; room temperature to elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; room temperature to elevated temperatures.
Substitution: Chlorine, bromine; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .
Molecular Targets and Pathways: The primary molecular targets of this compound are the double bonds, which participate in various chemical transformations. The pathways involved include oxidation, reduction, and substitution reactions, each leading to different products depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
1,7-Octadiene: Similar in structure but lacks the methyl group at the second position.
2-Methyl-6-methylene-1,7-octadiene: An isomer with a different arrangement of double bonds.
Myrcene: Another diene with a similar structure but different applications.
Uniqueness: 2-Methyl-1,7-octadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
13151-07-0 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
2-methylocta-1,7-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4H,1-2,5-8H2,3H3 |
Clé InChI |
GRMXFZGBPICEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















